2-Chloro-3-hydroxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

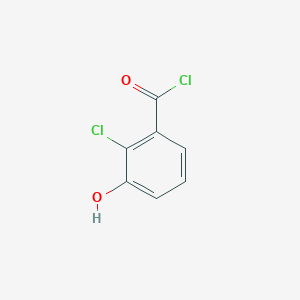

2-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-hydroxybenzoyl chloride typically involves the chlorination of 3-hydroxybenzoic acid. One common method includes the following steps:

Starting Material: 3-hydroxybenzoic acid.

Solvent: Toluene.

Catalyst: N,N-Dimethylformamide.

Chlorinating Agent: Thionyl chloride.

The reaction is carried out by adding 3-hydroxybenzoic acid to toluene, followed by the addition of N,N-Dimethylformamide. The mixture is stirred at room temperature, then heated to 60°C. Thionyl chloride is added dropwise, and the reaction is continued at 60°C for 4 hours. The product is then purified to obtain this compound with a yield of approximately 73.6% .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-hydroxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Hydrolysis: The compound can be hydrolyzed to form 2-chloro-3-hydroxybenzoic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.

Solvents: Organic solvents like toluene, dichloromethane, or ethanol.

Major Products

Substitution Products: Depending on the nucleophile used, products such as 2-chloro-3-hydroxybenzamide, 2-chloro-3-hydroxybenzoate esters, or 2-chloro-3-hydroxybenzothioate can be formed.

Hydrolysis Product: 2-chloro-3-hydroxybenzoic acid.

Aplicaciones Científicas De Investigación

2-Chloro-3-hydroxybenzoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor binding studies.

Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.

Industry: In the production of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic pathways to form new chemical bonds and create complex molecules. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Chlorobenzoyl chloride: Lacks the hydroxyl group, making it less reactive towards certain nucleophiles.

3-Hydroxybenzoyl chloride: Lacks the chlorine atom, affecting its electrophilicity and reactivity.

4-Chloro-3-hydroxybenzoyl chloride: The chlorine atom is at the fourth position, altering its chemical properties and reactivity.

Uniqueness

2-Chloro-3-hydroxybenzoyl chloride is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides a balance of electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis.

Actividad Biológica

2-Chloro-3-hydroxybenzoyl chloride (C7H5ClO2) is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H5ClO2

- Molecular Weight : 172.57 g/mol

- Structure : Contains a chloro group and a hydroxyl group on the benzoyl moiety, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. Its ability to modify protein structures allows it to act as an effective inhibitor.

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics.

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of specific signaling pathways that lead to programmed cell death.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoyl chlorides, including this compound. The results showed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Effects

In a recent investigation into the anticancer potential of halogenated benzoyl chlorides, this compound was identified as a potent inducer of apoptosis in non-small cell lung cancer (NSCLC) cell lines. The study reported an IC50 value of approximately 15 µM, suggesting significant cytotoxicity against these cancer cells . The underlying mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest and apoptosis.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-chloro-3-hydroxybenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUUKTZCSSDCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.